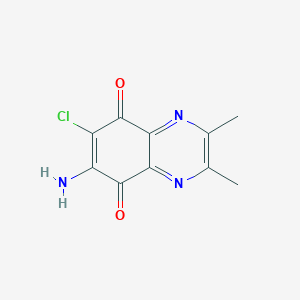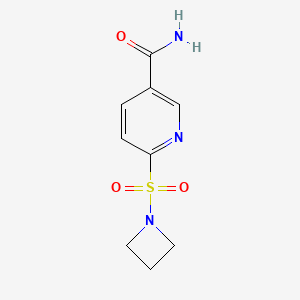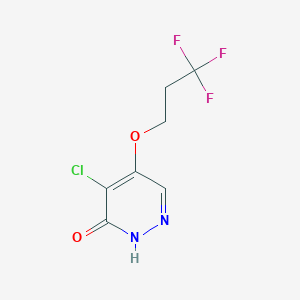
4-Chloro-5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family. Compounds in this family are known for their diverse biological activities and applications in various fields such as agriculture, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one typically involves the reaction of a pyridazinone precursor with 3,3,3-trifluoropropyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the chloro or trifluoropropoxy groups.
Reduction: Reduction reactions could target the pyridazinone ring or the chloro substituent.
Substitution: Nucleophilic substitution reactions are possible, especially at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could produce a variety of functionalized pyridazinones.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-Chloro-5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds in the pyridazinone family have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where pyridazinone derivatives have shown promise.
Industry
Industrially, the compound might be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action for 4-Chloro-5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-5-(3,3,3-trifluoropropoxy)pyridazine
- 4-Chloro-5-(3,3,3-trifluoropropoxy)pyrimidine
- 4-Chloro-5-(3,3,3-trifluoropropoxy)pyrazine
Uniqueness
4-Chloro-5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the trifluoropropoxy group, in particular, can impart unique electronic and steric properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
1346697-63-9 |
|---|---|
Fórmula molecular |
C7H6ClF3N2O2 |
Peso molecular |
242.58 g/mol |
Nombre IUPAC |
5-chloro-4-(3,3,3-trifluoropropoxy)-1H-pyridazin-6-one |
InChI |
InChI=1S/C7H6ClF3N2O2/c8-5-4(3-12-13-6(5)14)15-2-1-7(9,10)11/h3H,1-2H2,(H,13,14) |
Clave InChI |
ZGINRHDCNSWJNN-UHFFFAOYSA-N |
SMILES canónico |
C1=NNC(=O)C(=C1OCCC(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11871258.png)
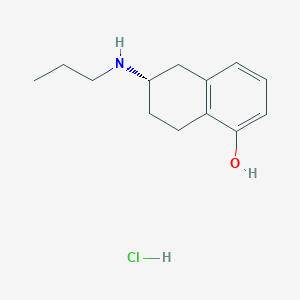
![7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11871284.png)

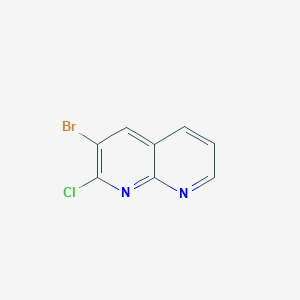

![2'-(Methylthio)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-OL](/img/structure/B11871317.png)

![[1]Benzothieno[3,2-h]isoquinoline](/img/structure/B11871330.png)

